molecular formula C13H10Cl2N4O B3302326 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 916065-15-1

5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3302326
CAS No.: 916065-15-1
M. Wt: 309.15 g/mol
InChI Key: RWFUASGPPLRSNQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-d]pyrimidine family, characterized by a fused bicyclic structure with a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7).

Properties

IUPAC Name

5,7-dichloro-2-[(4-methoxyphenyl)methyl]pyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c1-20-9-4-2-8(3-5-9)6-19-7-10-11(18-19)12(14)17-13(15)16-10/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFUASGPPLRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=N2)C(=NC(=N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C13H10Cl2N4O
  • Molecular Weight : 309.15 g/mol
  • CAS Number : 15949222
  • Structural Characteristics : The compound contains a pyrazolo[4,3-d]pyrimidine core with dichloro and methoxybenzyl substituents, which are crucial for its biological activity.

Research indicates that compounds within the pyrazolo[4,3-d]pyrimidine class exhibit various mechanisms that contribute to their anticancer effects:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Many derivatives show potent inhibition of CDK activity, which is essential for cell cycle regulation. For example, studies have demonstrated that certain pyrazolo[3,4-d]pyrimidine derivatives can significantly halt the cell cycle at the S phase and induce apoptosis in cancer cell lines like MDA-MB-468 by increasing caspase-3 levels .
  • Targeting Epidermal Growth Factor Receptor (EGFR) : Some derivatives have been identified as effective EGFR inhibitors, which play a critical role in tumor growth and proliferation. Inhibitory assays reveal that modifications in the structure can enhance selectivity and potency against various cancer cell lines .
  • Antiproliferative Activity : The compound has shown substantial antiproliferative effects across multiple cancer cell lines. In vitro studies using the NCI 60 human tumor cell line panel have highlighted its ability to inhibit tumor cell growth effectively .

Table 1: Summary of Biological Activities

Activity Type Cell Line/Target Effect Reference
CDK InhibitionMDA-MB-468Increased apoptosis (18.98-fold)
EGFR InhibitionVarious Cancer LinesIC50 values ranging from 0.297 to >50 μM
Antiproliferative ActivityNCI 60 Cell Line PanelSignificant growth inhibition
CytotoxicityMCF-7, HCT-116, HepG-2Promising anti-proliferative effects

Case Studies

  • Case Study on Anticancer Activity :
    A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer potential against breast cancer cell lines. The most potent compound was found to increase apoptosis significantly compared to controls and was effective at low concentrations .
  • In Silico Studies :
    Computational modeling has been employed to predict the binding affinities of these compounds to various targets, helping to elucidate their mechanisms of action and optimize their structures for improved efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure Variations

Pyrazolo[4,3-d]pyrimidine Derivatives
  • Target Compound: 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine Substituents: Cl at C5/C7, 4-methoxybenzyl at C2.
  • 5,7-Dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine Substituents: Cl at C5/C7, 2-methoxyethyl at C2. Molecular Formula: C₈H₈Cl₂N₄O; MW: 247.08 .
  • 7-Amino-5-(5-methylfuran-2-yl)-2-benzyl-2H-pyrazolo[4,3-d]pyrimidine Substituents: NH₂ at C7, methylfuran at C5, benzyl at C2. Molecular Formula: C₁₇H₁₅N₅O; MW: 321.34 . Key Difference: Amino and furan groups increase polarity, enhancing solubility in polar solvents compared to dichloro derivatives.
Heterocyclic Core Variations
  • 5,7-Dichloro-2-(2-chlorobenzyl)thiazolo[5,4-d]pyrimidine (30)

    • Core: Thiazolo[5,4-d]pyrimidine (sulfur-containing heterocycle).
    • Substituents: Cl at C5/C7, 2-chlorobenzyl at C2.
    • Impact : Sulfur atoms may improve metabolic stability but reduce solubility compared to pyrazolo analogs .
  • 6-Chloro-2-(4-methoxybenzyl)-4,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine Core: Pyrrolo[2,3-d]pyrimidine (nitrogen-rich fused ring). Substituents: Cl at C6, 4-methoxybenzyl at C2, methyl at C4/C5.

Substituent Effects on Physicochemical Properties

Compound Substituents (C2) Molecular Weight Predicted logP* Key Properties
Target Compound 4-Methoxybenzyl ~340 (estimated) ~3.5 High lipophilicity; moderate solubility
5,7-Dichloro-2-(2-methoxyethyl) analog 2-Methoxyethyl 247.08 ~1.8 Lower logP; improved aqueous solubility
5,7-Dichloro-2-(4-pyridinyl) analog 4-Pyridinyl 265.1 ~2.1 Basic pyridine group enhances solubility
7-(4-Methoxybenzyl) dione derivative 4-Methoxybenzyl 407.37 (C₂₀H₁₇N₅O₃) ~2.9 Dione structure increases polarity

*logP values estimated using analogous structures.

Q & A

Q. What are the common synthetic routes for 5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine?

The synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine scaffolds. Key steps include:

  • Alkylation : Reaction of 4-aminopyrazole intermediates with benzyl chlorides (e.g., 4-methoxybenzyl chloride) in acetonitrile/DMF with K₂CO₃ as a base .
  • Cyclization : Using ammonium acetate and carboximidate derivatives under sealed-tube conditions (120°C, 2 hours) to form the pyrazolo core .
  • Purification : Preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization from solvents like 2-methoxyethanol .

Q. Example Reaction Table

StepReagents/ConditionsYieldReference
Alkylation4-Methoxybenzyl chloride, K₂CO₃, CH₃CN/DMF, RT, 24h49%
CyclizationNH₄OAc, ethyl 5-methylfuran-2-carboximidate, 120°C, 2h70%

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ 5.62 ppm for CH₂ in benzyl groups) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₇H₁₅N₅O requires C: 63.54%, H: 4.71%) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at 3314–3435 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during alkylation of the pyrazolo core?

Yield variability (29–70%) is influenced by:

  • Temperature : Higher temperatures (60°C vs. RT) reduce reaction time but may lower yields due to side reactions .
  • Solvent Polarity : Acetonitrile/DMF mixtures enhance solubility of intermediates .
  • Catalyst Use : TMS triflate improves glycosylation efficiency in analogous syntheses .

Q. What structural modifications enhance biological activity in pyrazolo[4,3-d]pyrimidine derivatives?

Structure-activity relationship (SAR) studies suggest:

  • Substituent Effects : 4-Methoxybenzyl groups improve receptor binding; chloro substituents increase metabolic stability .
  • Heterocycle Fusion : Triazolo or thiazolo moieties enhance adenosine receptor affinity .

Q. How should researchers address contradictory data in biological activity assays?

Discrepancies may arise from:

  • Assay Conditions : Varying pH or ATP concentrations in kinase assays .
  • Purity Issues : HPLC validation (>95% purity) reduces false positives vs. TLC .
  • Cell Line Variability : Use standardized models (e.g., HEK293 for receptor studies) .

Q. What methodologies resolve solubility challenges in in vitro assays?

  • Co-solvents : DMSO (≤0.1%) or cyclodextrin complexes improve aqueous solubility .
  • Prodrug Design : Phosphate or acetyl derivatives enhance bioavailability .

Q. How can computational modeling guide derivative design?

  • Molecular Docking : Predict binding to targets like adenosine receptors (PDB: 4UHR) .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., IC₅₀ < 10 µM for chloro-substituted analogs) .

Q. What strategies ensure reproducibility in scaled-up syntheses?

  • Process Validation : Strict control of microwave irradiation parameters (e.g., 170°C, 40 min for POCl₃ reactions) .
  • Inert Atmosphere : Storage under argon prevents degradation of chloro-substituted intermediates .

Q. How is compound stability assessed under long-term storage?

  • Analytical Monitoring : HPLC at t = 0, 6, 12 months (2–8°C, inert gas) .
  • Degradation Pathways : Hydrolysis of methoxy groups detected via LC-MS .

Q. What in vivo models are suitable for toxicity profiling?

  • Rodent Models : Acute toxicity (LD₅₀) and hepatotoxicity (ALT/AST levels) .
  • Metabolite Tracking : ¹⁴C labeling identifies bioaccumulation risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine

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